![molecular formula C8H10ClN3O B14445561 [(4-Chlorophenyl)diazenyl-methylamino]methanol CAS No. 73779-14-3](/img/structure/B14445561.png)
[(4-Chlorophenyl)diazenyl-methylamino]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chlorophenyl)diazenyl-methylamino]methanol is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a 4-chlorophenyl ring and a methylamino group (-NHCH3) linked to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)diazenyl-methylamino]methanol typically involves the diazotization of 4-chloroaniline followed by coupling with a suitable methylamino derivative. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactors where 4-chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with methylamine under controlled conditions to yield this compound. The process requires careful monitoring of temperature and pH to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Chlorophenyl)diazenyl-methylamino]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Reduction: Amines that can be further utilized in pharmaceutical synthesis.
Substitution: Various substituted derivatives with modified chemical properties.
Applications De Recherche Scientifique
[(4-Chlorophenyl)diazenyl-methylamino]methanol has been explored for its applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of [(4-Chlorophenyl)diazenyl-methylamino]methanol involves its interaction with molecular targets through its diazenyl and methylamino groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form stable complexes with biological macromolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-Bromophenyl)diazenyl-methylamino]methanol
- [(4-Fluorophenyl)diazenyl-methylamino]methanol
- [(4-Methylphenyl)diazenyl-methylamino]methanol
Uniqueness
[(4-Chlorophenyl)diazenyl-methylamino]methanol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Propriétés
Numéro CAS |
73779-14-3 |
|---|---|
Formule moléculaire |
C8H10ClN3O |
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
[[(4-chlorophenyl)diazenyl]-methylamino]methanol |
InChI |
InChI=1S/C8H10ClN3O/c1-12(6-13)11-10-8-4-2-7(9)3-5-8/h2-5,13H,6H2,1H3 |
Clé InChI |
PGNGDKNHTJIWIO-UHFFFAOYSA-N |
SMILES canonique |
CN(CO)N=NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


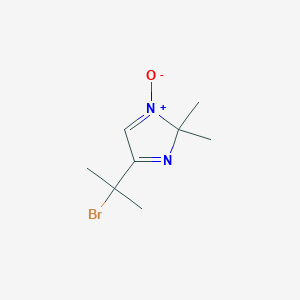

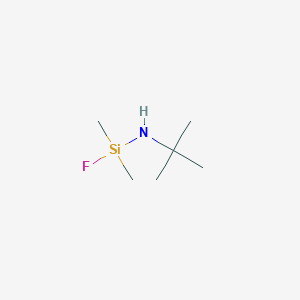

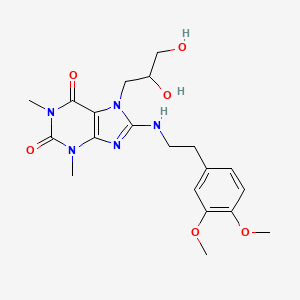

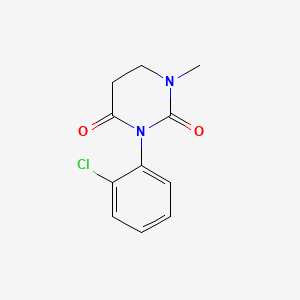
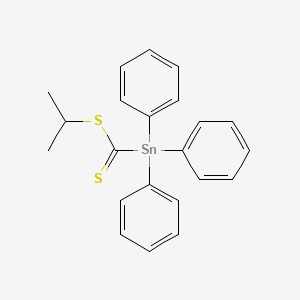
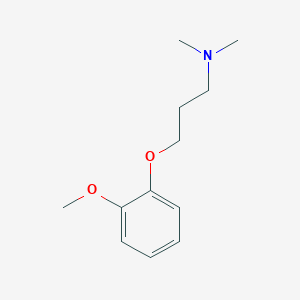

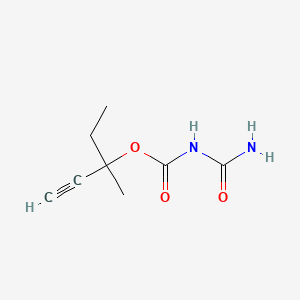
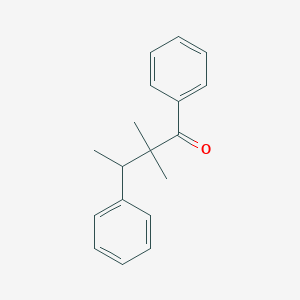
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)

